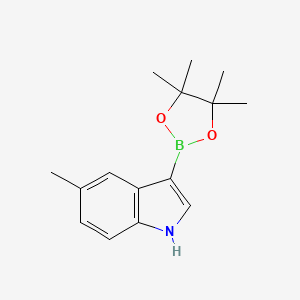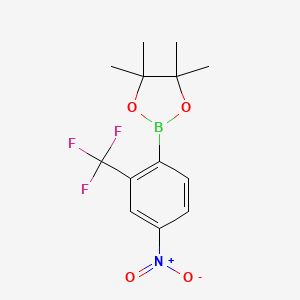![molecular formula C9H11Cl2NS B1431173 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1864014-16-3](/img/structure/B1431173.png)
3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride is 1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride is a solid compound . It should be stored at 4°C in a sealed container, away from moisture .Applications De Recherche Scientifique
Synthesis and Drug Design
The synthesis of 3-aryl-3-sulfanyl azetidines, including compounds like 3-[(4-chlorophenyl)sulfanyl]azetidine hydrochloride, demonstrates their value in expanding the chemical space for drug design. The mild Fe-catalyzed thiol alkylation method allows for the direct synthesis from azetidine-3-ols, yielding excellent results across a variety of thiols and azetidinols. The potential of these azetidine sulfides in drug discovery programs is highlighted by their further reactions, indicating their versatility in the synthesis of novel pharmaceuticals (Dubois et al., 2019).
Antimicrobial Activity
Research into azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which are structurally related to 3-[(4-chlorophenyl)sulfanyl]azetidine hydrochloride, has shown promising antimicrobial properties. These compounds were synthesized and their antibacterial and antifungal activities evaluated, showcasing the potential of such structures in developing new antibacterial agents (Shah et al., 2014).
Chemical Process Development and Safety
The synthesis of 3-(bromoethynyl)azetidine, a compound with similar reactive potential as 3-[(4-chlorophenyl)sulfanyl]azetidine hydrochloride, involved a detailed safety study due to its highly energetic nature. The research included developing a scalable synthesis process and identifying the most suitable form for mitigating explosive properties, demonstrating the importance of safety in chemical process development for compounds with significant energetic or reactive potential (Kohler et al., 2018).
Novel Synthetic Routes and Applications
Azetidinone derivatives containing the aryl sulfonyloxy group, including compounds structurally related to 3-[(4-chlorophenyl)sulfanyl]azetidine hydrochloride, have been synthesized, showing the diverse synthetic routes available for such compounds. These novel derivatives have potential applications in various fields of chemistry and drug development, reflecting the broad utility of azetidine-based compounds (Patel & Desai, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWALTPKBCZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)
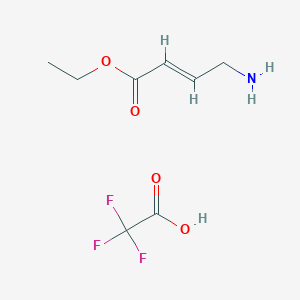
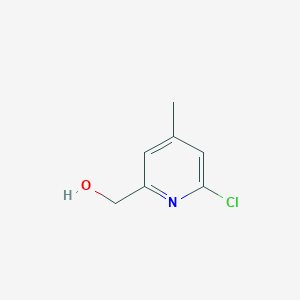
![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)
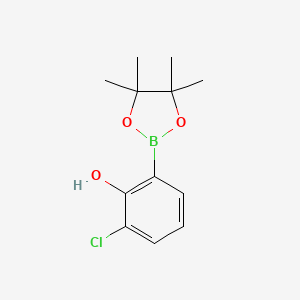
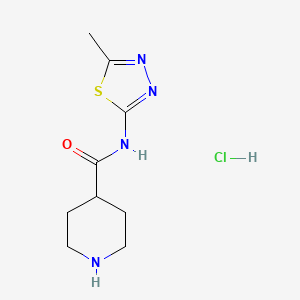

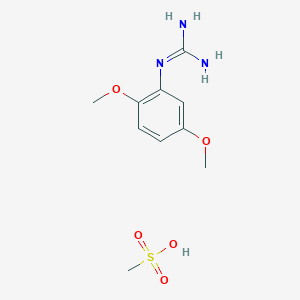
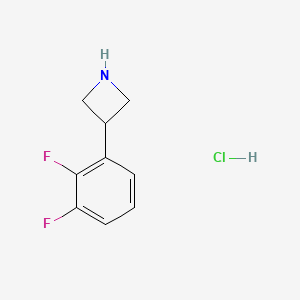
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431108.png)
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431109.png)
